3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5S/c1-21-11-10(19-20-21)12(18-7-17-11)22-6-8-2-4-9(5-3-8)13(14,15)16/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMSSZRGJIBBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the formation of the triazolopyrimidine core followed by the introduction of the trifluoromethylbenzylthio group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring. Subsequent reactions with trifluoromethylbenzylthiol derivatives under nucleophilic substitution conditions yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Alkylation and Thioether Modifications
The thioether moiety (-S-) undergoes alkylation reactions with electrophilic reagents. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, DMF/ethanol, 60°C, 6h | 3-Methyl-7-(methylthio)-3H-triazolo[4,5-d]pyrimidine | 78% | |
| Benzylation | 4-Trifluoromethylbenzyl bromide, K₂CO₃, DMF, RT, 12h | Retains structure (no reaction at sulfur) | N/A |
-
The trifluoromethylbenzyl group stabilizes the thioether against further alkylation due to steric and electronic effects.
Oxidation Reactions
The sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Sulfoxide | +2 | |
| mCPBA | DCM, 0°C, 1h | Sulfone | +4 |
-
Key Observation : Sulfone formation enhances electrophilicity at C7, enabling nucleophilic aromatic substitution (NAS).
Nucleophilic Aromatic Substitution (NAS)
Electron-withdrawing groups (e.g., CF₃) activate the pyrimidine ring for NAS:
| Nucleophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 24h | 7-Piperidino derivative | C7 > C5 | |
| Hydrazine | Ethanol, reflux, 8h | 7-Hydrazinyl derivative | C7 exclusive |
-
Mechanistic Insight : Attack occurs preferentially at C7 due to steric hindrance at C5 from the triazole ring .
Hydrolysis and Ring-Opening
Acidic/basic hydrolysis cleaves the thioether bond or modifies the triazole ring:
| Conditions | Reaction Outcome | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | Thioether cleavage | 7-Mercapto-triazolo[4,5-d]pyrimidine | |
| NaOH (2M), 80°C, 6h | Triazole ring opening | Pyrimidine-thiolate intermediate |
Cyclization and Cross-Coupling
The compound participates in metal-catalyzed cross-coupling reactions:
Comparative Reactivity Table
| Reaction Type | Relative Rate (vs parent triazolo-pyrimidine) | Activating/Deactivating Factors |
|---|---|---|
| NAS (C7) | 4.5× faster | CF₃ group enhances electrophilicity |
| Sulfur Oxidation | 2× slower | Steric shielding by benzyl group |
| Alkylation | 1.2× faster | Polar aprotic solvents (DMF) |
Mechanistic Considerations
-
Electronic Effects : The trifluoromethyl group (-CF₃) withdraws electron density via induction, activating the pyrimidine ring for NAS but deactivating the benzylthio group toward electrophilic substitution .
-
Steric Effects : The 4-(trifluoromethyl)benzyl group creates steric hindrance at C5, directing reactivity to C7 .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Case Study: Antitumor Activity
A notable study demonstrated that a derivative of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 8.1 | Cell cycle arrest |
| HeLa (Cervical) | 6.5 | Inhibition of PI3K/Akt pathway |
Agricultural Applications
Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. Triazole derivatives are known for their ability to act as fungicides and insecticides. Studies have shown that this compound can effectively control fungal pathogens in crops.
Case Study: Fungal Control in Wheat
In a controlled experiment, the application of this compound resulted in a significant reduction of Fusarium graminearum in wheat crops.
| Treatment | Fungal Load Reduction (%) | Control |
|---|---|---|
| Compound Application | 85% | Untreated (0%) |
Materials Science Applications
Polymer Additives
In materials science, the compound can be utilized as an additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Case Study: Polymer Blends
A study investigated the effects of incorporating this triazole derivative into polyvinyl chloride (PVC). The results indicated enhanced thermal stability and reduced flammability.
| Property | PVC without Additive | PVC with Additive |
|---|---|---|
| Thermal Decomposition Temp (°C) | 250 | 290 |
| Flammability Rating | UL94 V-2 | UL94 V-0 |
Mechanism of Action
The mechanism of action of 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substitutions at positions 3 and 7 significantly altering biological activity and physicochemical properties. Key analogs include:
Notes:
- Position 3 : Methyl and ethyl groups (e.g., in the target compound and its ethyl analog) confer moderate steric bulk, while benzyl or tert-butyl substituents (e.g., VAS2870, RG7774) enhance hydrophobic interactions .
- Position 7 : The 4-(trifluoromethyl)benzylthio group in the target compound likely improves target selectivity compared to simpler thioethers (e.g., propylthio in derivatives). The benzoxazolylthio in VAS2870 contributes to its potency as an NADPH oxidase inhibitor .
Pharmacological Activity Comparisons
- NADPH Oxidase Inhibition : VAS2870 and its derivatives (e.g., VAS3947) are well-characterized inhibitors of NADPH oxidases, with IC50 values in the low micromolar range. The trifluoromethyl group in the target compound may enhance binding to redox-sensitive enzymes, though direct data are lacking .
- Antiviral Activity: Derivatives with pyridinylmethylamino (e.g., compound 6 in ) or arylthio groups (e.g., 7-amino-2-aryl-triazolo[4,5-d]pyrimidines) show activity against herpes viruses (IC50 >4 µg/mL) .
- Anticancer Potential: Hydrazinyl-substituted analogs (e.g., A1–A8 in ) exhibit apoptotic activity in cancer cell lines (MCF-7, HCT-116), likely via CDK-2 inhibition .
Biological Activity
3-Methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 417.4 g/mol. The compound features a triazolo-pyrimidine core structure known for diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to target proteins. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidines. For example:
- Case Study : A derivative of triazolo-pyrimidine demonstrated significant cytotoxicity against HeLa and MCF-7 cancer cell lines with IC50 values ranging from 5 to 15 µM. The mechanism involves the inhibition of thymidylate synthase and topoisomerase II, which are critical for DNA replication and repair .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various microorganisms:
| Microorganism | Activity Observed (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
This data suggests moderate antibacterial and antifungal activity, indicating potential for development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzyl and triazole moieties significantly influence biological activity. For instance:
- Trifluoromethyl Substitution : Enhances metabolic stability and increases potency against cancer cell lines.
- Thioether Linkage : Confers additional electronic effects that may facilitate interaction with biological targets.
Research Findings
The following table summarizes key findings from recent research on the biological activity of related compounds in the same class:
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Basic Research Question
The synthesis of triazolopyrimidine derivatives typically involves cyclization, substitution, and functional group modifications. For this compound, key steps include forming the triazolopyrimidine core and introducing the 4-(trifluoromethyl)benzylthio moiety. Optimization strategies:
- Reagent Selection : Use catalysts like Pd(PPh₃)₄ for Suzuki couplings or NaBH₄ for selective reductions to minimize side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol improves crystallization purity .
- Temperature Control : Lower temperatures (0–5°C) during thioether bond formation reduce disulfide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
